2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C15H14ClNO5S and a molecular weight of 355.79 g/mol . It is characterized by the presence of a chloro group, a phenoxyethyl group, and a sulfamoyl group attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 2-phenoxyethylamine in the presence of a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxyethyl group can undergo oxidation to form corresponding aldehydes or acids.
Hydrolysis: The sulfamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.
Oxidation Reactions: Products include phenoxyacetic acid or phenoxyacetaldehyde.
Hydrolysis: Products include the corresponding sulfonic acids or amines.
Scientific Research Applications
2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the phenoxyethyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid
- 2-Chloro-5-[(2-ethoxyethyl)sulfamoyl]benzoic acid
- 2-Chloro-5-[(2-butoxyethyl)sulfamoyl]benzoic acid
Uniqueness
2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
2-chloro-5-(2-phenoxyethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c16-14-7-6-12(10-13(14)15(18)19)23(20,21)17-8-9-22-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQKUOHWKOMZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85198540 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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